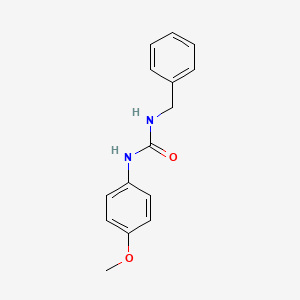
2-Bromo-5-(metilsulfonilmetil)tiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(methylsulfonylmethyl)thiophene is a chemical compound with the molecular formula C6H7BrO2S2 and a molecular weight of 255.16 g/mol . This compound is characterized by the presence of a bromine atom and a methylsulfonylmethyl group attached to a thiophene ring. Thiophene derivatives are known for their aromatic properties and are widely used in various chemical applications.
Aplicaciones Científicas De Investigación
2-Bromo-5-(methylsulfonylmethyl)thiophene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Thiophene derivatives are used in the development of conductive polymers and organic electronic materials.
Pharmaceutical Research: This compound can be used in the synthesis of potential drug candidates and bioactive molecules.
Métodos De Preparación
The synthesis of 2-Bromo-5-(methylsulfonylmethyl)thiophene typically involves the bromination of 5-(methylsulfonylmethyl)thiophene. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position on the thiophene ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Bromo-5-(methylsulfonylmethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The methylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group using palladium catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(methylsulfonylmethyl)thiophene depends on its chemical reactivity. The bromine atom and the methylsulfonylmethyl group can participate in various chemical reactions, influencing the compound’s interaction with other molecules. In biological systems, thiophene derivatives can interact with enzymes and receptors, affecting biochemical pathways .
Comparación Con Compuestos Similares
2-Bromo-5-(methylsulfonylmethyl)thiophene can be compared with other thiophene derivatives such as:
2-Bromo-5-methylthiophene: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.
5-Bromo-2-methylthiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Bromo-5-(methylsulfonyl)thiophene: Similar but lacks the methyl group, influencing its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of 2-Bromo-5-(methylsulfonylmethyl)thiophene in various fields of research and industry.
Propiedades
IUPAC Name |
2-bromo-5-(methylsulfonylmethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)4-5-2-3-6(7)10-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLBJNWKJWPQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1876844-61-9 |
Source


|
| Record name | 2-bromo-5-(methanesulfonylmethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2370042.png)

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)


![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

